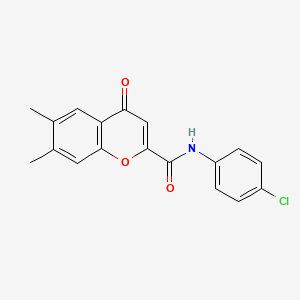![molecular formula C20H19N3O2 B14990534 2-(1,3-benzodioxol-5-yl)-9-butyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B14990534.png)
2-(1,3-benzodioxol-5-yl)-9-butyl-9H-imidazo[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzodioxol-5-yl)-9-butyl-9H-imidazo[1,2-a][1,3]benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. The unique structure of this compound, which includes a benzodioxole moiety and an imidazo[1,2-a][1,3]benzimidazole core, makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-9-butyl-9H-imidazo[1,2-a][1,3]benzimidazole typically involves multi-step organic reactions. One common method involves the initial formation of the benzimidazole core, followed by the introduction of the benzodioxole moiety and the butyl group. Key steps may include:
Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of Benzodioxole Moiety: This step often involves the use of a benzodioxole precursor, which can be coupled to the benzimidazole core using palladium-catalyzed cross-coupling reactions.
Addition of Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-9-butyl-9H-imidazo[1,2-a][1,3]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-9-butyl-9H-imidazo[1,2-a][1,3]benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-9-butyl-9H-imidazo[1,2-a][1,3]benzimidazole involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The compound can interfere with cellular pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with stimulant effects.
Methylenedioxypyrovalerone (MDPV): A psychoactive drug with a similar benzodioxole structure.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-9-butyl-9H-imidazo[1,2-a][1,3]benzimidazole is unique due to its specific combination of the benzodioxole and imidazo[1,2-a][1,3]benzimidazole moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H19N3O2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-butylimidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C20H19N3O2/c1-2-3-10-22-16-6-4-5-7-17(16)23-12-15(21-20(22)23)14-8-9-18-19(11-14)25-13-24-18/h4-9,11-12H,2-3,10,13H2,1H3 |
InChI Key |
HXTSEXFNDVYOHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-9-(furan-2-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14990452.png)
![6,7-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14990467.png)
![3-ethoxy-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B14990472.png)
![4-[4-(4-methoxyphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B14990475.png)
![3-hexyl-4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B14990481.png)

![6-butyl-3-(2-chlorobenzyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14990490.png)
![10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B14990493.png)
![6-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14990498.png)
![3,4,5-trimethoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14990506.png)
![2-(2,3-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B14990508.png)


![8-(4-bromophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B14990532.png)
